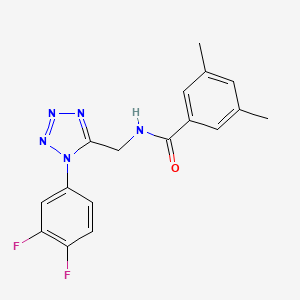

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3,5-dimethylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Antifungal Applications

N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,5-dimethylbenzamide: (let’s call it VN-CHO) has potential as an antifungal agent. Here’s why:

- Voriconazole Derivative : VN-CHO is derived from voriconazole (VN), a well-known antifungal drug used to treat fungal infections like aspergillosis, candidiasis, and histoplasmosis. VN-CHO introduces a formyl group into VN’s structure, creating a promising site for further functionalization. This modification enhances its efficacy against Aspergillus species, overcoming resistance associated with the original VN .

Radical Chemistry

The compound’s difluorophenyl substituents play a role in radical chemistry:

- Blatter Radicals : VN-CHO and related compounds exhibit EPR spectra typical of Blatter radicals. These radicals result from hyperfine interactions between an unpaired electron and slightly nonequivalent nitrogen nuclei. Understanding these radicals can inform applications in radical-based reactions .

Medicinal Chemistry

VN-CHO’s structure opens up possibilities for medicinal chemistry:

- AKT Inhibition : VN-CHO is a selective AKT inhibitor developed at Zhejiang University. The PI3K/AKT/MTOR signaling pathway plays a crucial role in tumor cell growth and proliferation. VN-CHO’s design allows targeted intervention in this pathway, making it a potential candidate for cancer therapy .

Organic Synthesis

The compound’s functional groups enable late-stage functionalization:

- Hydroxymethylation : VN-CHO is synthesized via photoredox-catalyzed hydroxymethylation of VN. This reaction introduces a hydroxymethyl group, providing a handle for further modifications. Late-stage functionalization is valuable for drug development .

Chemical Biology

VN-CHO’s unique structure offers opportunities in chemical biology:

- Redox Properties : Investigating VN-CHO’s redox behavior can reveal insights into its reactivity and potential applications. Understanding its oxidation and reduction processes is essential for designing novel compounds .

Biocatalysis

VN-CHO’s functional groups may be harnessed in biocatalytic processes:

- Ketoreductase Mutations : Exploring VN-CHO as a substrate for ketoreductases could lead to enhanced biocatalytic transformations. By introducing mutations in ketoreductase enzymes, we can optimize their activity toward VN-CHO and related compounds .

Propiedades

IUPAC Name |

N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-3,5-dimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F2N5O/c1-10-5-11(2)7-12(6-10)17(25)20-9-16-21-22-23-24(16)13-3-4-14(18)15(19)8-13/h3-8H,9H2,1-2H3,(H,20,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHTMEAOAMUYZFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F2N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3,5-dimethylbenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

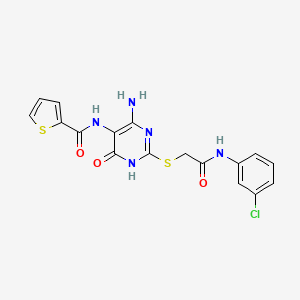

![3-Methyl-5-[3-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)azetidin-1-yl]sulfonyl-1,3-benzoxazol-2-one](/img/structure/B2836836.png)

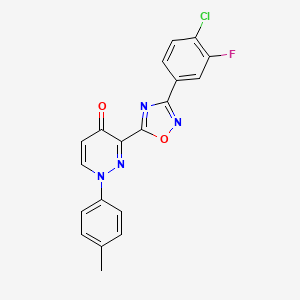

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(5-chloro-2-methylphenyl)oxalamide](/img/structure/B2836841.png)

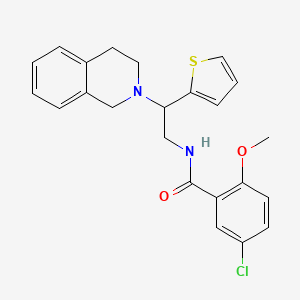

![2-Cyclopropyl-4-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine](/img/structure/B2836844.png)

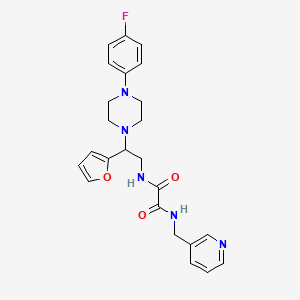

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]propanamide](/img/structure/B2836847.png)

![3-butyl-9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)